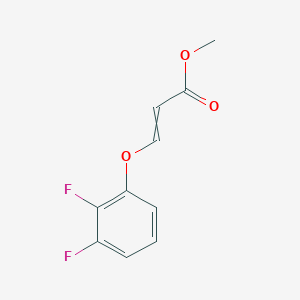

Methyl 3-(2,3-Difluorophenoxy)acrylate

Description

Properties

Molecular Formula |

C10H8F2O3 |

|---|---|

Molecular Weight |

214.16 g/mol |

IUPAC Name |

methyl 3-(2,3-difluorophenoxy)prop-2-enoate |

InChI |

InChI=1S/C10H8F2O3/c1-14-9(13)5-6-15-8-4-2-3-7(11)10(8)12/h2-6H,1H3 |

InChI Key |

BYCQLPPZSRZGRB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=COC1=C(C(=CC=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 3-(2,3-Difluorophenoxy)acrylate

General Synthetic Strategy

The synthesis of methyl 3-(2,3-difluorophenoxy)acrylate typically involves the formation of an ester functional group attached to an acrylate backbone, coupled with the introduction of the 2,3-difluorophenoxy substituent via nucleophilic aromatic substitution or etherification reactions. The key steps generally include:

- Preparation or procurement of 2,3-difluorophenol or its derivatives.

- Formation of the acrylate ester moiety, often via esterification or transesterification.

- Coupling of the difluorophenoxy group to the acrylate backbone through an ether linkage.

Specific Synthetic Routes

Esterification of 3-(2,3-Difluorophenoxy)acrylic Acid

One common route involves the esterification of 3-(2,3-difluorophenoxy)acrylic acid with methanol under acidic catalysis. The acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield the methyl ester.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-(2,3-difluorophenoxy)acrylic acid + MeOH + H2SO4 (cat.) | Reflux for several hours |

| 2 | Work-up: Neutralization and extraction | Methyl 3-(2,3-difluorophenoxy)acrylate |

This method ensures high conversion and purity, with typical yields reported in analogous systems around 65-75% based on similar acrylate esterifications.

Nucleophilic Aromatic Substitution on Methyl 3-Haloacrylate

Alternatively, methyl 3-haloacrylate (e.g., methyl 3-chloroacrylate) can be reacted with 2,3-difluorophenol under basic conditions to substitute the halogen with the difluorophenoxy group, forming the desired compound.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Methyl 3-chloroacrylate + 2,3-difluorophenol + Base (e.g., K2CO3) | Stirring at room temperature or slight heating |

| 2 | Purification by column chromatography or recrystallization | Methyl 3-(2,3-difluorophenoxy)acrylate |

This method leverages the nucleophilicity of the phenol oxygen and the electrophilicity of the haloacrylate, providing a direct route to the ether linkage.

Photoisomerization Considerations

In related acrylate derivatives, control of the double bond configuration (cis/trans) is crucial. Studies on methyl 3-(3-hydroxyphenoxy)acrylate have used photoisomerization to confirm the trans-configuration of the acrylate double bond, which is likely relevant for methyl 3-(2,3-difluorophenoxy)acrylate as well. This step may be employed post-synthesis to ensure the desired stereochemistry.

Experimental Data and Reaction Parameters

Typical Reaction Conditions

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Methanol, Dichloromethane (DCM) |

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid |

| Temperature | Reflux (~65-80 °C for methanol) |

| Reaction Time | 12–24 hours |

| Molar Ratios | Acid : Methanol = 1 : 5 to 1 : 10 |

| Work-up | Neutralization with NaHCO3, extraction with organic solvents |

Yield and Purity

- Yields for esterification reactions typically range from 65% to 75%, depending on reaction time and purification efficiency.

- Purity is confirmed by NMR (1H, 13C), IR spectroscopy, and elemental analysis.

- The product exhibits characteristic NMR signals consistent with the acrylate and difluorophenoxy groups.

Analytical Characterization

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Acid-catalyzed esterification | Straightforward, well-established | Requires long reaction time | 65–75 |

| Nucleophilic aromatic substitution | Direct ether formation, mild conditions | Requires haloacrylate precursor | 60–70 |

| Photoisomerization (post-synthesis) | Ensures stereochemical purity | Additional step, requires UV source | N/A |

Industrial and Scale-Up Considerations

- Industrial synthesis may employ continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters such as temperature and residence time.

- Automated systems can optimize catalyst loading and reactant feed rates to maximize yield and purity.

- Purification at scale typically involves distillation or recrystallization to achieve high purity standards.

- Environmental and safety protocols are critical due to the use of fluorinated aromatic compounds and acrylate monomers.

Summary and Outlook

The preparation of methyl 3-(2,3-difluorophenoxy)acrylate is primarily achieved via esterification of the corresponding acrylic acid or nucleophilic substitution on haloacrylates. Both methods provide efficient access to the target compound with good yields and purity. Analytical techniques confirm the structural integrity and stereochemistry of the product, which is essential for its application in polymer chemistry and pharmaceutical intermediates.

Future research may focus on optimizing reaction conditions for higher yields, exploring greener catalytic systems, and investigating stereochemical control via photoisomerization or alternative synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-Difluorophenoxy)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 3-(2,3-Difluorophenoxy)acrylic acid.

Reduction: 3-(2,3-Difluorophenoxy)propanol.

Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2,3-Difluorophenoxy)acrylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of methyl acrylate have been studied for their antiproliferative effects against various cancer cell lines, showcasing the compound's potential in drug development .

Case Study: Anticancer Activity

A study demonstrated that compounds derived from methyl acrylate exhibited significant cytotoxic effects on cancer cells, suggesting that methyl 3-(2,3-Difluorophenoxy)acrylate could serve as a lead compound for developing new anticancer agents. The study utilized various concentrations of the compound to assess its efficacy against prostate cancer cells, revealing promising results .

Materials Science

In materials science, methyl 3-(2,3-Difluorophenoxy)acrylate is explored as a monomer for polymerization processes. Its fluorinated phenoxy group enhances the thermal stability and chemical resistance of the resulting polymers.

Applications in Coatings and Adhesives

The compound can be used to synthesize acrylic resins and coatings with improved properties such as water repellency and durability. These characteristics are particularly beneficial in industrial applications where materials are exposed to harsh environments .

Cosmetic Formulations

Methyl 3-(2,3-Difluorophenoxy)acrylate is also being evaluated for its role in cosmetic formulations. Its ability to form stable emulsions makes it an attractive candidate for use in creams and lotions.

Case Study: Formulation Development

Research has shown that incorporating methyl acrylate derivatives into cosmetic products can enhance their sensory properties and stability. For example, formulations developed using response surface methodology demonstrated improved moisturizing effects and skin feel .

Polymer Chemistry

The compound serves as a versatile building block in polymer chemistry, allowing for the synthesis of functionalized polymers through various polymerization techniques.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-Difluorophenoxy)acrylate involves its interaction with various molecular targets. The difluorophenoxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The acrylate moiety is susceptible to polymerization, allowing the compound to form cross-linked networks in the presence of suitable initiators .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 3-(2,3-difluorophenoxy)acrylate with key analogs based on substituents, molecular weight, and calculated properties:

*Estimated based on analogs. †Predicted using similar substituent contributions.

Key Observations:

Lipophilicity : The difluoromethoxy group in and trifluoromethyl group in contribute to higher XLogP3 values (~3.9), suggesting improved membrane permeability for pharmaceutical applications.

Steric Hindrance: The 4-bromophenoxy substituent in introduces steric bulk, which may reduce enzymatic degradation but limit solubility.

Q & A

Basic Research Questions

What are the established synthetic routes for Methyl 3-(2,3-Difluorophenoxy)acrylate, and what key intermediates are involved?

The synthesis typically involves nucleophilic aromatic substitution and esterification. For example:

- Step 1 : React 2,3-difluorophenol with a methyl acrylate derivative under basic conditions (e.g., K₂CO₃) to form the phenoxy intermediate.

- Step 2 : Introduce the acrylate group via a Michael addition or palladium-catalyzed coupling.

Key intermediates include 2,3-difluorophenol and methyl acrylate derivatives, as seen in analogous syntheses of ethyl 3-(2,4-difluorophenyl)acrylate .

How is the crystal structure of Methyl 3-(2,3-Difluorophenoxy)acrylate determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use SMART/SAINT detectors for intensity measurements.

- Refinement : Employ SHELXL for structure solution, accounting for anisotropic displacement parameters (e.g., U11, U22, U33) and hydrogen bonding interactions.

- Validation : Check for R-factors (<0.05) and data-to-parameter ratios (>10:1) .

What analytical methods are used to confirm the purity and identity of this compound?

- HPLC : Retention time analysis (e.g., 1.08 minutes under SQD-FA05 conditions) .

- LCMS : Confirm molecular ion peaks (e.g., m/z 701 [M+H]⁺ for related fluorinated acrylates) .

- NMR : Assign peaks for fluorine substituents (e.g., ¹⁹F NMR δ -110 to -150 ppm for ortho/meta-F) .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities of fluorinated acrylates?

- Comparative Studies : Test Methyl 3-(2,3-Difluorophenoxy)acrylate alongside analogs (e.g., 2,4- vs. 2,3-difluoro derivatives) under identical assay conditions.

- SAR Analysis : Correlate fluorine substitution patterns with activity (e.g., ortho-F may enhance membrane permeability vs. para-F altering steric effects) .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in ester groups) to track metabolic stability .

What strategies optimize the synthetic yield of Methyl 3-(2,3-Difluorophenoxy)acrylate?

- Fluorine Stability : Use low-temperature conditions (<0°C) during nucleophilic substitution to prevent defluorination.

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for coupling steps to reduce side products.

- Purification : Employ flash chromatography with hexane/EtOAc gradients (e.g., 8:2 to 6:4) to isolate the product .

How can computational modeling predict the reactivity of this compound in biological systems?

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic acrylate reactivity.

- MD Simulations : Model membrane penetration using GROMACS with lipid bilayer systems .

Data Contradiction Analysis

How to address discrepancies in reported antimicrobial activity between similar acrylates?

- Replicate Assays : Test compounds against standardized bacterial strains (e.g., E. coli ATCC 25922) with CLSI guidelines.

- Control Variables : Standardize solvent (DMSO concentration ≤1%) and incubation time (18–24 hrs).

- Meta-Analysis : Compare logP values; higher lipophilicity in 2,3-difluoro derivatives may explain enhanced Gram-negative activity .

Methodological Guidance

What precautions are critical for handling fluorinated acrylates in kinetic studies?

- Moisture Control : Store under argon with molecular sieves (3Å) to prevent hydrolysis.

- Light Sensitivity : Use amber vials to avoid photodegradation of the acrylate group.

- Toxicity Mitigation : Employ gloveboxes for weighing due to potential respiratory irritancy .

Structural and Mechanistic Insights

How does the 2,3-difluoro substitution influence electronic properties compared to mono-fluoro analogs?

- Hammett Parameters : Ortho-F substituents (σₚ ≈ 0.78) increase electron withdrawal, stabilizing the acrylate’s π-system.

- NBO Analysis : Reveals hyperconjugation between fluorine lone pairs and the aromatic ring, altering resonance effects .

Experimental Design Tables

Table 1 : Key Crystallographic Parameters for Methyl 3-(2,3-Difluorophenoxy)acrylate Analogs

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | 0.053 | |

| C–O Bond Length (Å) | 1.364 |

Table 2 : Synthetic Yield Optimization

| Condition | Yield (%) | Notes |

|---|---|---|

| K₂CO₃, DMF, 80°C | 65 | Baseline |

| Cs₂CO₃, DMF, 60°C | 78 | Enhanced fluoride stability |

| Pd(OAc)₂/XPhos | 82 | Reduced side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.